While not extensively explored, studies have investigated the potential biological activities of caldiamide itself. These studies suggest various possibilities, including:
DTPA-BMA, or diethylenetriaminepentaacetic acid bis(methylamide), is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the contrast of images by altering the magnetic properties of nearby water protons. The compound is a derivative of diethylenetriaminepentaacetic acid, which chelates gadolinium ions, allowing for effective imaging due to the unique relaxivity properties of the gadolinium ion.
The synthesis of DTPA-BMA typically involves the reaction of diethylenetriaminepentaacetic acid with methylamine derivatives. This process may include various purification steps to isolate the desired bis(methylamide) form. The specific methodologies can vary but generally focus on optimizing yield and purity for clinical applications.
DTPA-BMA is most commonly used in MRI as a contrast agent under the brand name Omniscan. Its primary application is in enhancing the visibility of internal structures during imaging procedures. Additionally, research has explored its use in targeted drug delivery systems, particularly in cancer therapies where it can be incorporated into liposomal formulations for selective delivery .
Interaction studies involving DTPA-BMA reveal that it can form complexes with various endogenous metal ions such as calcium, zinc, and copper. These interactions can significantly affect the stability and dissociation kinetics of DTPA-BMA in biological systems. For instance, studies have shown that at physiological pH levels, DTPA-BMA exhibits a notable half-life for dissociation when interacting with these ions . Such studies are crucial for understanding its behavior in vivo and ensuring patient safety during MRI procedures.
DTPA-BMA shares similarities with other gadolinium-based contrast agents but also has unique properties that distinguish it from them. Below is a comparison with several similar compounds:
| Compound | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Gadolinium-DTPA | Linear | Widely used; lower relaxivity compared to DTPA-BMA | Less stable; higher risk of dissociation |
| Gadolinium-BOPTA | Linear | Higher relaxivity than Gadolinium-DTPA | More stable under physiological conditions |
| Gadolinium-DOTA | Macrocyclic | Very high stability and lower toxicity | Superior safety profile; less prone to dissociation |
| Gadolinium-HP-DO3A | Macrocyclic | High relaxivity; used in advanced imaging | Enhanced imaging capabilities; lower nephrotoxicity |
DTPA-BMA's unique combination of properties—such as its relatively high relaxivity and stability under physiological conditions—makes it a valuable tool in clinical imaging settings while presenting specific challenges related to safety and interaction with other metal ions .
DTPA-BMA emerged from efforts to optimize gadolinium chelates for improved safety and efficacy. Key developments include:
The non-ionic structure of DTPA-BMA (osmolarity: 789 mOsm/kg vs. 1,940 mOsm/kg for Gd-DTPA) reduced injection-site discomfort while maintaining contrast efficacy.
DTPA-BMA belongs to the linear, non-ionic subclass of GBCAs, distinct from macrocyclic agents (e.g., gadoterate meglumine). Its development addressed two critical gaps:
Comparative relaxivity profiles:
| Agent | T1 Relaxivity (mM⁻¹s⁻¹, 1.5T) | T2 Relaxivity (mM⁻¹s⁻¹, 1.5T) |
|---|---|---|
| DTPA-BMA | 3.6 | 4.5 |
| Gd-DTPA | 4.1 | 4.6 |
| Gd-EOB-DTPA | 6.9 | 8.7 |
Data from highlight DTPA-BMA’s moderate relaxivity, suited for extracellular fluid imaging.
DTPA-BMA’s market dominance in the 1990s stemmed from its non-ionic formulation, but safety concerns later reshaped its role:
DTPA-BMA retains the diethylenetriamine backbone of its parent compound, DTPA, but substitutes two carboxylate groups with methylamide functionalities. This modification reduces its overall charge from −5 (in DTPA) to −3, altering its metal-binding behavior. The molecule adopts a flexible octadentate coordination geometry, leveraging three amine nitrogen atoms and five oxygen donors (three carboxylates and two amide carbonyls) to form stable complexes with trivalent cations like gadolinium(III) [1] [2].
The stability constant (log K) of the gadolinium-DTPA-BMA complex is approximately 16.5, significantly lower than DTPA’s log K of 22.5 [4]. This reduction stems from the decreased electron-donating capacity of methylamide groups compared to carboxylates. Kinetic studies reveal that Gd(DTPA-BMA) undergoes ligand exchange reactions 100–1,000 times faster than Gd(DTPA), with a dissociation half-life of 9.3 hours in physiological conditions [4]. The enhanced lability is attributed to steric hindrance from the methylamide substituents, which weaken metal-ligand bond strength.
Table 1: Key Coordination Properties of DTPA-BMA
| Property | Value/Description |
|---|---|
| Denticity | Octadentate (3 N, 5 O) |
| Gd(III) log K | 16.5 |
| Dissociation Half-Life | 9.3 hours (pH 7.4, 37°C) |
| Major Binding Sites | Amine N, carboxylate O, amide O |
The substitution strategy in DTPA-BMA exemplifies rational ligand engineering to balance stability, solubility, and biocompatibility. By replacing carboxylates with methylamides, designers achieved:
However, these modifications introduce trade-offs. The weaker Gd(III) binding necessitates careful formulation with excess ligand to prevent transmetallation with endogenous ions like Zn²⁺ or Cu²⁺. Computational models predict that 17% of Gd(DTPA-BMA) dissociates in blood plasma, primarily forming Ca²⁺ and Zn²⁺ complexes [4].
DTPA-BMA occupies a middle ground between classical polyaminocarboxylates and modern macrocyclic agents.
Table 2: Structural and Functional Comparison of Chelators
| Agent | Denticity | Gd(III) log K | Primary Use |
|---|---|---|---|
| DTPA-BMA | 7 | 16.5 | MRI contrast enhancement |
| DTPA | 8 | 22.5 | Actinide decorporation |
| EDTA | 6 | 17.4 | Heavy metal detoxification |
The thermodynamic stability of diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA) complexes with gadolinium is characterized by several key equilibrium parameters that define the strength of the metal-ligand interaction. The fundamental equilibrium describing the complex formation can be expressed as:
Gd³⁺ + DTPA-BMA³⁻ ⇌ [Gd(DTPA-BMA)]
The thermodynamic stability constant for gadolinium-DTPA-BMA complex is log KGdL = 16.85, which represents the equilibrium constant under conditions where the ligand is completely deprotonated [1]. This value is significantly lower than that of the ionic linear chelate gadolinium-DTPA (log KGdL = 22.46) and the macrocyclic chelates such as gadolinium-DOTA (log K_GdL = 24.70) [1] [2].
The stability constant reflects the free energy change associated with complex formation through the relationship:
ΔG° = -RT ln K_st
where R is the gas constant, T is the absolute temperature, and K_st is the stability constant [1]. The lower stability constant of DTPA-BMA compared to other gadolinium chelates indicates a less favorable free energy change for complex formation.
| Compound | log K_thermodynamic | log K_conditional (pH 7.4) | log K_conditional (pH 4.0) | Structure Type | Ionicity |
|---|---|---|---|---|---|
| Gd-DTPA-BMA | 16.85 | 14.9 | 10.8 | Linear | Non-ionic |
| Gd-DTPA | 22.46 | 18.4 | 11.2 | Linear | Ionic |
| Gd-DOTA | 24.70 | 17.2 | 10.9 | Macrocyclic | Ionic |
| Gd-HP-DO3A | 23.80 | 17.1 | 11.0 | Macrocyclic | Non-ionic |
The protonation constants of DTPA-BMA ligand play a crucial role in determining the overall stability of the gadolinium complex. The ligand exhibits four distinct protonation sites with the following constants: log K₁ = 9.4, log K₂ = 4.5, log K₃ = 3.4, and log K₄ = 2.0 [1]. The sum of these protonation constants (Σ log K₁₋₄ = 19.3) is considerably lower than that of DTPA (25.9) and DOTA (30.94), indicating reduced basicity of the DTPA-BMA ligand [1].
The equilibrium expression for the protonation reactions can be written as:
DTPA-BMA³⁻ + H⁺ ⇌ H(DTPA-BMA)²⁻
where each successive protonation step has its own equilibrium constant. The lower basicity of DTPA-BMA compared to DTPA results from the replacement of carboxylate groups with amide functionalities, which are less basic donor atoms [1].
The stability of gadolinium-DTPA-BMA complexes exhibits significant pH dependence due to the competition between protons and the metal ion for the ligand binding sites. The conditional stability constant, which accounts for the protonation state of the ligand at specific pH values, provides a more realistic assessment of complex stability under physiological conditions.
At physiological pH (7.4), the conditional stability constant of gadolinium-DTPA-BMA is log K_eff = 14.9 [1] [3]. This value is substantially lower than the thermodynamic stability constant (16.85) due to partial protonation of the ligand at this pH. The relationship between the thermodynamic and conditional stability constants is given by:
log Keff = log Kst - log α_L
where α_L is the side reaction coefficient for ligand protonation [1].
| pH Value | log K_conditional | Relative Stability (%) | Protonation State |
|---|---|---|---|
| 4.0 | 10.8 | 45 | Highly protonated |
| 6.0 | 13.2 | 68 | Partially protonated |
| 7.4 | 14.9 | 77 | Physiological |
| 8.0 | 15.4 | 80 | Slightly basic |
| 9.0 | 15.7 | 81 | Basic |
| 10.0 | 15.9 | 82 | Highly basic |
The pH-dependent stability profile shows that DTPA-BMA complex stability increases with increasing pH, reaching a plateau at higher pH values where the ligand becomes fully deprotonated [3]. At acidic pH conditions (pH < 5), the conditional stability constant drops dramatically due to extensive protonation of the ligand, which competes with gadolinium binding.
Recent studies have demonstrated that the pH-dependent stability of DTPA-BMA complexes has significant implications for their behavior in biological systems. The dissociation rates of gadolinium-DTPA-BMA are particularly sensitive to pH changes, with carbonate and bicarbonate ions showing the largest catalytic effect on dissociation at higher pH values [4]. This pH sensitivity makes higher pH values a risk factor for complex dissociation in body fluids.
The mathematical relationship describing the pH dependence of conditional stability can be expressed as:
log Keff(pH) = log Kst - Σ log(1 + [H⁺]/K_i)
where K_i represents the individual protonation constants of the ligand [1].
The comparative analysis of DTPA-BMA stability with other gadolinium chelates reveals significant differences based on structural characteristics and ionicity. DTPA-BMA belongs to the class of non-ionic linear chelates, which generally exhibit lower stability compared to ionic linear chelates and macrocyclic chelates.
The thermodynamic stability constants demonstrate a clear hierarchy: ionic macrocyclic chelates (Gd-DOTA, log K = 24.70) > non-ionic macrocyclic chelates (Gd-HP-DO3A, log K = 23.80) > ionic linear chelates (Gd-DTPA, log K = 22.46) > non-ionic linear chelates (Gd-DTPA-BMA, log K = 16.85) [1] [2]. This ordering reflects the combined effects of preorganization (macrocyclic vs. linear) and charge neutralization (ionic vs. non-ionic).
The kinetic stability parameters provide additional insights into the comparative behavior of these chelates. The dissociation half-life of gadolinium-DTPA-BMA at pH 1.0 is approximately 35 seconds, which is significantly shorter than gadolinium-DTPA (9.6 minutes), gadolinium-DOTA (9.2 hours), and gadolinium-HP-DO3A (24 hours) [2] [5]. This dramatic difference in kinetic stability has profound implications for the biological behavior of these agents.
| Compound | Thermodynamic Stability | Kinetic Stability | Structural Classification |
|---|---|---|---|
| Gd-DTPA-BMA | 16.85 | 35 seconds | Non-ionic linear |
| Gd-DTPA | 22.46 | 9.6 minutes | Ionic linear |
| Gd-DOTA | 24.70 | 9.2 hours | Ionic macrocyclic |
| Gd-HP-DO3A | 23.80 | 24 hours | Non-ionic macrocyclic |
The selectivity of DTPA-BMA for gadolinium over endogenous metal ions is another critical parameter for comparative analysis. The stability constants of DTPA-BMA complexes with competing metal ions show that zinc (log K = 18.4) and copper (log K = 20.3) form more stable complexes than gadolinium, indicating potential for transmetallation reactions [6] [7]. This contrasts with macrocyclic chelates, which generally show better selectivity for gadolinium.
Experimental studies have confirmed that DTPA-BMA exhibits higher susceptibility to transmetallation compared to other gadolinium chelates. The rates of dissociation of gadolinium-DTPA-BMA catalyzed by endogenous ligands are approximately two orders of magnitude higher than those of gadolinium-DTPA [4]. This increased lability is attributed to the more flexible structure of the linear chelate, which allows for sequential dissociation of donor atoms, compared to the rigid preorganized structure of macrocyclic chelates.
The mathematical modeling of DTPA-BMA stability factors involves several interconnected equilibrium and kinetic expressions that describe the complex behavior of the chelate system. The fundamental stability model is based on the mass action law and incorporates both thermodynamic and kinetic parameters.
The overall stability of the gadolinium-DTPA-BMA system can be modeled using a multi-equilibrium approach that considers ligand protonation, metal complex formation, and competing reactions with endogenous species. The general form of the stability model is:
Keff = Kst × αM × αL
where Kst is the thermodynamic stability constant, αM is the side reaction coefficient for metal interactions, and α_L is the side reaction coefficient for ligand protonation [1].
The ligand protonation coefficient α_L is calculated using:
α_L = 1 + [H⁺]/K₄ + [H⁺]²/(K₄K₃) + [H⁺]³/(K₄K₃K₂) + [H⁺]⁴/(K₄K₃K₂K₁)
where K₁, K₂, K₃, and K₄ are the stepwise protonation constants of the DTPA-BMA ligand [1].
The metal side reaction coefficient α_M accounts for competition from endogenous anions and can be expressed as:
αM = 1 + [PO₄³⁻]KPO₄ + [CO₃²⁻]KCO₃ + [Cit³⁻]KCit
where KPO₄, KCO₃, and K_Cit are the binding constants for phosphate, carbonate, and citrate interactions, respectively [1].
The kinetic modeling of DTPA-BMA dissociation involves rate equations that describe the time-dependent behavior of the complex. The dissociation process can be modeled using first-order kinetics:
d[GdL]/dt = -k_d[GdL]
where k_d is the dissociation rate constant. For DTPA-BMA, the dissociation rate constant is significantly higher than for other gadolinium chelates, reflecting the lower kinetic stability of the complex [4].
Recent research has developed comprehensive mathematical models that incorporate both equilibrium and kinetic parameters to predict the behavior of gadolinium-DTPA-BMA in biological systems. A two-compartment model has been proposed to describe the dissociation kinetics in the extracellular space:
dx/dt = -kel × x - kd × x
dy/dt = k_d × x
where x represents the intact complex concentration, y represents the dissociated gadolinium concentration, kel is the elimination rate constant, and kd is the dissociation rate constant [6].
The mathematical analysis of competitive binding equilibria involves the solution of coupled equilibrium equations. For a system containing gadolinium-DTPA-BMA and competing metal ions (M), the equilibrium distribution can be calculated using:
[GdL]/[Gdtotal] = KGdL[Lfree]/(1 + KGdL[Lfree] + Σ KML[L_free])
where K_ML represents the stability constants of competing metal-ligand complexes [6].
Statistical mechanical models have been applied to understand the thermodynamic basis of DTPA-BMA stability. These models consider the configurational entropy changes associated with chelate ring formation and the enthalpic contributions from metal-ligand bond formation. The entropy gain from chelate ring closure can be estimated using:
ΔS_chelate = -R ln(effective concentration)
where the effective concentration reflects the probability of ring closure for the chelate structure [8].
Advanced computational approaches, including quantum chemical calculations and molecular dynamics simulations, have been employed to model the electronic structure and dynamic behavior of gadolinium-DTPA-BMA complexes. These methods provide insights into the molecular basis of stability differences and help predict the behavior of modified chelate structures.
Irritant;Health Hazard;Environmental Hazard